molecular formula C6H8N2O2 B2396126 2-(Methoxymethyl)pyrimidin-4(1H)-one CAS No. 34274-23-2

2-(Methoxymethyl)pyrimidin-4(1H)-one

Cat. No.: B2396126
CAS No.: 34274-23-2
M. Wt: 140.142
InChI Key: BWTHMJYOWBVUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound features a methoxymethyl group attached to the second carbon of the pyrimidine ring and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with formaldehyde and methanol can yield the desired compound. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The keto group at the fourth position can be reduced to a hydroxyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.

    Medicine: It has been investigated for its potential antiviral and anticancer properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The methoxymethyl group can enhance its binding affinity to biological targets, while the keto group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4(3H)-one: Lacks the methoxymethyl group, resulting in different chemical properties.

    2-(Hydroxymethyl)pyrimidin-4(3H)-one: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and solubility.

    2-(Ethoxymethyl)pyrimidin-4(3H)-one: Features an ethoxymethyl group, which can influence its steric and electronic properties.

Uniqueness

2-(Methoxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the methoxymethyl group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Properties

IUPAC Name

2-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTHMJYOWBVUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.